

Applications of 4-Methylthiazole-5-carboxaldehyde in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927

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Introduction

4-Methylthiazole-5-carboxaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive aldehyde group on the thiazole scaffold, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules.^{[1][2]} This potent synthon has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and metabolic disorders.^[3] The thiazole ring itself is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

This document provides a detailed account of the applications of **4-methylthiazole-5-carboxaldehyde** in medicinal chemistry, complete with experimental protocols, quantitative data on biological activities, and visual representations of relevant pathways and workflows.

I. Therapeutic Applications and Biological Activities

Derivatives of **4-methylthiazole-5-carboxaldehyde** have demonstrated a broad spectrum of pharmacological activities. The aldehyde functionality serves as a convenient handle for introducing various substituents, leading to the generation of libraries of compounds for screening against different biological targets.

Anticancer Activity

A significant area of application for **4-methylthiazole-5-carboxaldehyde** is in the synthesis of novel anticancer agents. Researchers have successfully developed derivatives that exhibit cytotoxicity against a variety of cancer cell lines.

One notable example involves the synthesis of 4-methylthiazole-5-carboxylic acid derivatives, which have been investigated as inhibitors of mucin oncoproteins, a potential target for breast cancer therapy.^{[4][5][6]} These compounds have shown potent activity against MDA-MB-231 breast adenocarcinoma cell lines.^{[4][5][6]} Other studies have reported on thiazole derivatives exhibiting inhibitory activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma), SKNMC (neuroblastoma), MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and K562 and U937 (chronic myeloid leukemia).^{[7][8][9][10][11]}

The mechanisms of action for these anticancer derivatives are diverse and include the inhibition of key signaling molecules such as VEGFR-2.^[8]

Quantitative Data: Anticancer Activity of 4-Methylthiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 4c	SKNMC (Neuroblastoma)	10.8 ± 0.08	[7]
Compound 4d	Hep-G2 (Hepatocarcinoma)	11.6 ± 0.12	[7]
Compound 4c	MCF-7 (Breast Cancer)	2.57 ± 0.16	[8]
Compound 4c	HepG2 (Hepatocellular Carcinoma)	7.26 ± 0.44	[8]
Compound 6h	K562 (Chronic Myeloid Leukemia)	1.515	[11]
Compound 6i	K562 (Chronic Myeloid Leukemia)	2.453	[11]
Compound 3b	PI3Kα	0.086 ± 0.005	[12]
Compound 3e	mTOR	0.221 ± 0.014	[12]

Anti-inflammatory and Anti-hyperuricemic Activity

Derivatives of **4-methylthiazole-5-carboxaldehyde** have also been explored for their potential in treating inflammatory conditions and gout. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as xanthine oxidase (XO) inhibitors.[4][13] Xanthine oxidase is a key enzyme in the purine metabolism pathway that produces uric acid; its inhibition is a validated strategy for the treatment of hyperuricemia and gout.

In vivo studies have demonstrated the anti-inflammatory and anti-hyperuricemic effects of these compounds. For instance, specific derivatives have shown a significant reduction in serum uric acid levels and paw edema in animal models.[3][14][15]

Quantitative Data: Xanthine Oxidase Inhibitory Activity

Compound ID	Target	IC50 (μM)	Reference
Compound 5b	Xanthine Oxidase	0.57	[3][4][13]
Compound 5c	Xanthine Oxidase	0.91	[3][4][13]

Antidiabetic Activity

The therapeutic potential of 4-methylthiazole derivatives extends to metabolic disorders such as diabetes. A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats.[16] This suggests that the 4-methylthiazole scaffold can be a valuable starting point for the design of novel antidiabetic agents.

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of **4-methylthiazole-5-carboxaldehyde** derivatives.

General Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

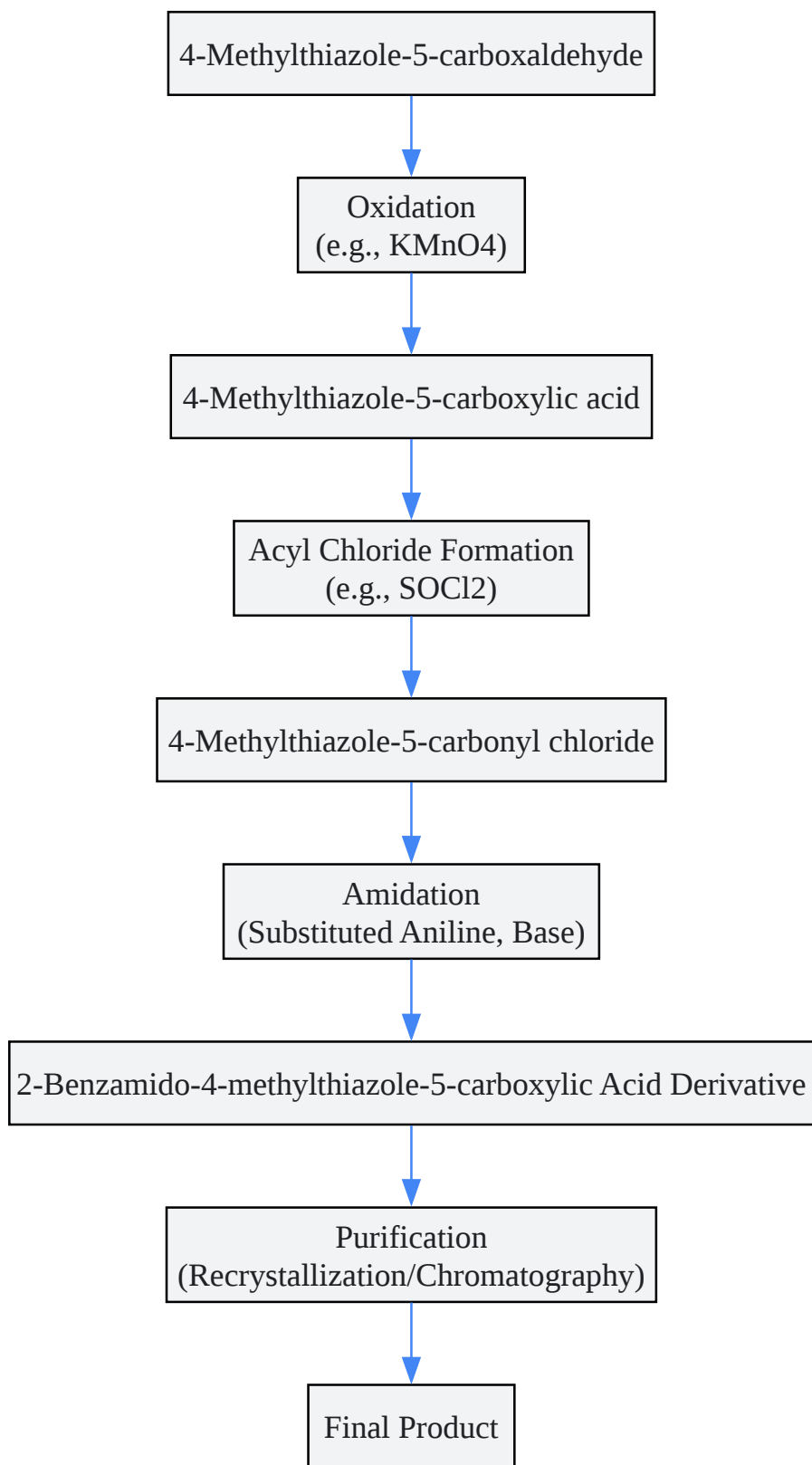
This protocol describes a general method for synthesizing xanthine oxidase inhibitors derived from **4-methylthiazole-5-carboxaldehyde**. The synthesis involves the conversion of the aldehyde to the corresponding carboxylic acid, followed by amidation.

Protocol:

- **Oxidation of 4-Methylthiazole-5-carboxaldehyde:** **4-Methylthiazole-5-carboxaldehyde** is oxidized to 4-methylthiazole-5-carboxylic acid using a suitable oxidizing agent such as potassium permanganate or Jones reagent.
- **Activation of the Carboxylic Acid:** The resulting carboxylic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene.

- Amidation: The acyl chloride is then reacted with the appropriate substituted aniline in the presence of a base, such as triethylamine or pyridine, to yield the desired 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.
- Purification: The final product is purified by recrystallization or column chromatography.

Synthesis Workflow



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Caption: General synthetic scheme for 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.

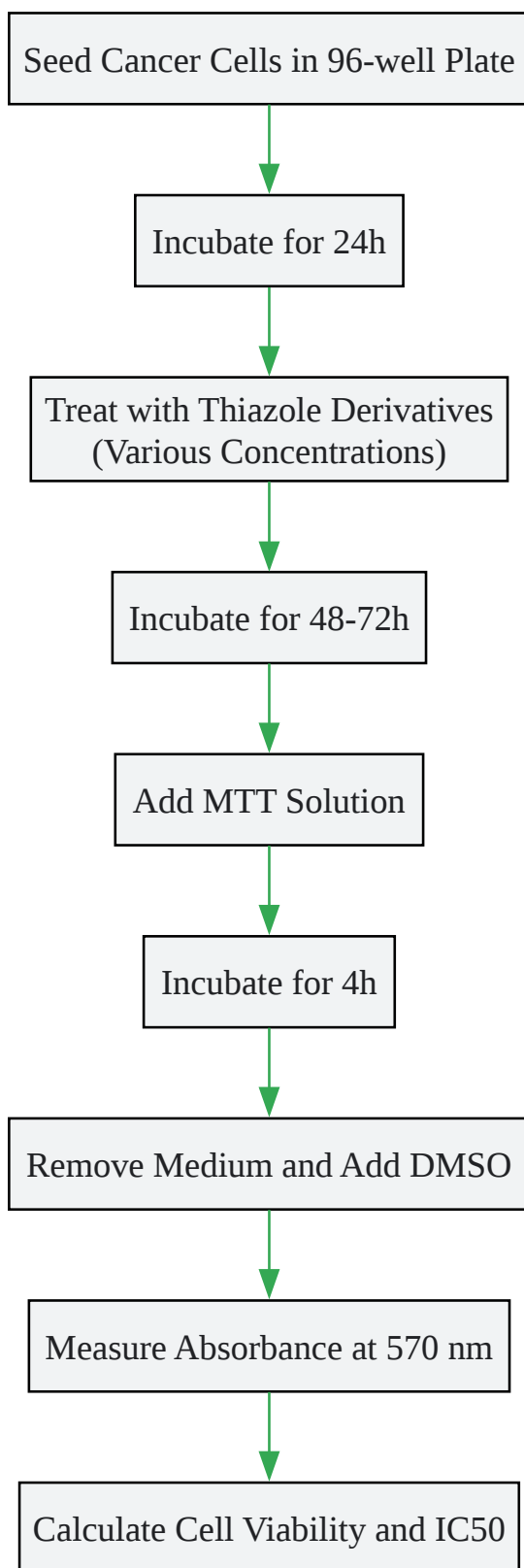
In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[\[17\]](#)[\[18\]](#)

Protocol:

- **Cell Seeding:** Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[\[18\]](#)
- **Compound Treatment:** The cells are treated with various concentrations of the synthesized 4-methylthiazole derivatives for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[\[18\]](#)
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT Assay Workflow



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Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

In Vivo Anti-hyperuricemic and Anti-inflammatory Activity

This protocol describes the evaluation of the therapeutic efficacy of 4-methylthiazole derivatives in an animal model of hyperuricemia and inflammation.[\[14\]](#)[\[15\]](#)

Protocol:

- **Animal Model:** Hyperuricemia is induced in rats or mice by intraperitoneal injection of a uricase inhibitor, such as potassium oxonate.[\[15\]](#)
- **Drug Administration:** The test compounds (4-methylthiazole derivatives) and a positive control (e.g., allopurinol) are administered orally to the animals.
- **Blood Sampling:** Blood samples are collected at different time points after drug administration to measure serum uric acid levels.
- **Induction of Inflammation:** For the anti-inflammatory assay, paw edema is induced by injecting an inflammatory agent, such as carrageenan, into the paw of the animals.[\[14\]](#)
- **Measurement of Paw Edema:** The volume of the paw is measured at various time intervals after the induction of inflammation.
- **Data Analysis:** The percentage reduction in serum uric acid levels and the inhibition of paw edema are calculated to determine the efficacy of the test compounds.

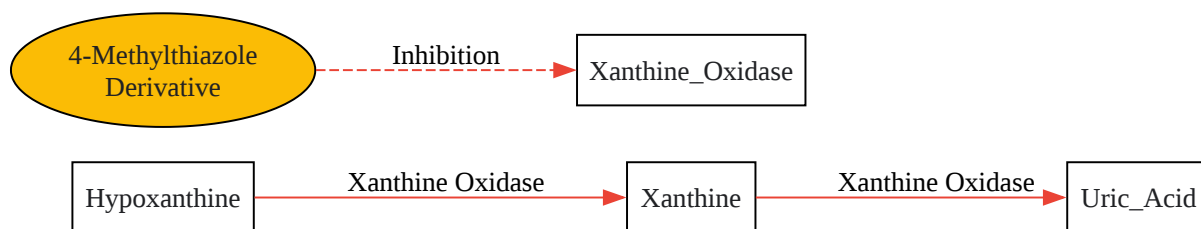
III. Signaling Pathways

The biological activities of 4-methylthiazole derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways.

Xanthine Oxidase Inhibition Pathway

The anti-hyperuricemic effect of certain 4-methylthiazole derivatives is achieved through the inhibition of xanthine oxidase, which is a critical enzyme in the purine catabolism pathway.

Xanthine Oxidase Inhibition



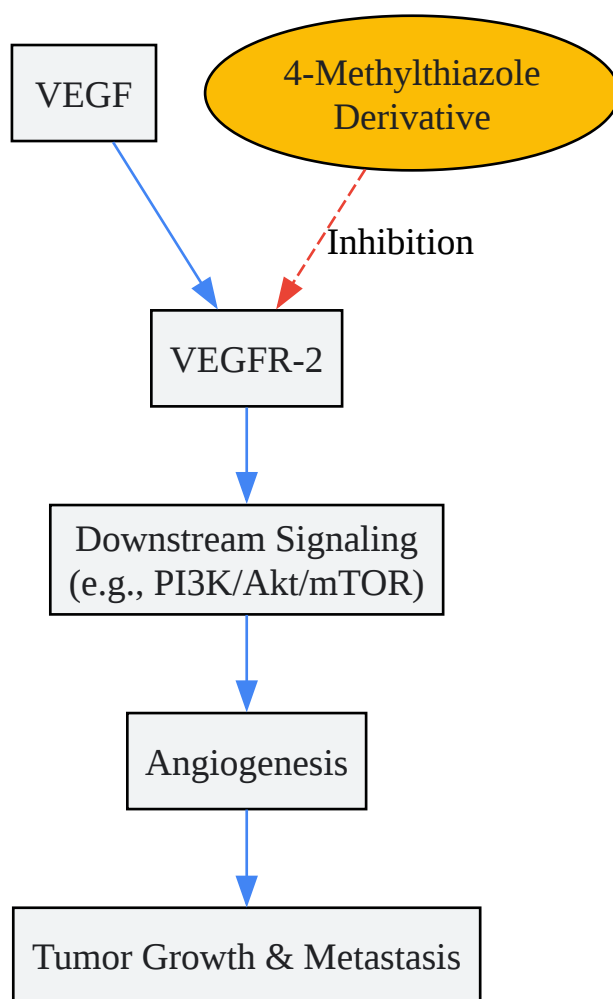
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Caption: Inhibition of uric acid production by 4-methylthiazole derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

Some anticancer 4-methylthiazole derivatives exert their effect by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

VEGFR-2 Inhibition in Cancer



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Caption: Inhibition of angiogenesis by targeting the VEGFR-2 signaling pathway.

Conclusion

4-Methylthiazole-5-carboxaldehyde stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular architectures with a wide range of biological activities. The successful development of potent anticancer, anti-inflammatory, and antidiabetic agents based on this core structure underscores its significance in drug discovery and development. Further exploration of this privileged scaffold is likely to yield even more promising therapeutic candidates in the future.

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